molecular formula C13H21O3PS2 B1667824 Phosphorothioic acid, O-(3,5-dimethyl-4-(methylthio)phenyl) O,O-diethyl ester CAS No. 52-60-8

Phosphorothioic acid, O-(3,5-dimethyl-4-(methylthio)phenyl) O,O-diethyl ester

Cat. No. B1667824
CAS RN: 52-60-8
M. Wt: 320.4 g/mol
InChI Key: RYYJMLJORHNGST-UHFFFAOYSA-N
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Description

Phosphorothioic acids are a type of organophosphorus compounds that contain a phosphorus atom bonded to a sulfur atom and an oxygen atom . They are often used in the production of pesticides and are known for their insecticidal properties .


Molecular Structure Analysis

The molecular structure of phosphorothioic acids typically includes a phosphorus atom bonded to a sulfur atom and an oxygen atom . The specific molecular structure of “Phosphorothioic acid, O-(3,5-dimethyl-4-(methylthio)phenyl) O,O-diethyl ester” is not available in the sources I found.


Chemical Reactions Analysis

Phosphorothioic acids can undergo a variety of chemical reactions, including hydrolysis and oxidation . The specific chemical reactions of “Phosphorothioic acid, O-(3,5-dimethyl-4-(methylthio)phenyl) O,O-diethyl ester” are not available in the sources I found.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure . Without specific information on the structure of “Phosphorothioic acid, O-(3,5-dimethyl-4-(methylthio)phenyl) O,O-diethyl ester”, it’s difficult to provide an accurate analysis of its properties.

Scientific Research Applications

Fragmentation Mechanisms in Mass Spectrometry

Research by Pritchard (1970) explored the fragmentation mechanisms of organophosphorus esters, like phosphorothioic acid derivatives, in mass spectrometry. This study provides valuable insights into the decomposition paths of positive ions of these esters, highlighting their utility in analytical chemistry and mass spectrometric analysis (Pritchard, 1970).

Nematode Control in Agriculture

Johnson's (1970) study investigated the influence of organic pesticides, including certain phosphorothioate derivatives, on nematode populations and seed production in centipede grass. These findings underscore the potential agricultural applications of phosphorothioic acid derivatives in pest management (Johnson, 1970).

Insecticidal Activity

Tamura et al. (1961) evaluated the insecticidal properties of various phosphorothioates, including O,O-diethyl O-cyanophenyl derivatives. This study contributes to understanding the broad spectrum of biological activities and potential applications of these compounds in pest control (Tamura et al., 1961).

Microbial Degradation

Sheela and Pai (1983) explored the metabolism of fensulfothion, a phosphorothioate, by soil bacteria like Pseudomonas alcaligenes. Their research highlights the environmental degradation pathways of these compounds and their impact on soil microbiology (Sheela & Pai, 1983).

Catalysis and Kinetics

Tsang et al. (2004) studied the La3+-catalyzed methanolysis of phosphorothioate derivatives, providing insights into the reaction mechanisms and kinetics of these compounds. This research is crucial for understanding the chemical behavior and potential catalytic applications of phosphorothioates (Tsang et al., 2004).

Comparative Hydrolysis Reactions

Purcell and Hengge (2005) compared the hydrolysis reactions of phosphate and phosphorothioate esters, providing valuable data on the thermodynamics and kinetics of these reactions. Their findings are significant for understanding the chemical stability and reactivity of phosphorothioate esters in various environments (Purcell & Hengge, 2005).

Thermal Decomposition and Ecotoxicity

Sanchirico et al. (2012) investigated the thermal decomposition of Fenitrothion, a phosphorothioate, identifying decomposition products and assessing their eco-toxicity. This study provides essential insights into the environmental impact and safety aspects of phosphorothioate derivatives (Sanchirico et al., 2012).

Safety And Hazards

Phosphorothioic acids can be hazardous and are often classified as toxic . They should be handled with care to avoid exposure. The specific safety and hazard information for “Phosphorothioic acid, O-(3,5-dimethyl-4-(methylthio)phenyl) O,O-diethyl ester” is not available in the sources I found.

properties

IUPAC Name

(3,5-dimethyl-4-methylsulfanylphenoxy)-diethoxy-sulfanylidene-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21O3PS2/c1-6-14-17(18,15-7-2)16-12-8-10(3)13(19-5)11(4)9-12/h8-9H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYYJMLJORHNGST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(OCC)OC1=CC(=C(C(=C1)C)SC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21O3PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3075335
Record name Phosphorothioic acid, O-[3,5-dimethyl-4-(methylthio)phenyl] O,O-diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3075335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phosphorothioic acid, O-(3,5-dimethyl-4-(methylthio)phenyl) O,O-diethyl ester

CAS RN

52-60-8
Record name Phosphorothioic acid, O-[3,5-dimethyl-4-(methylthio)phenyl] O,O-diethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bayer 9017
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052608
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphorothioic acid, O-[3,5-dimethyl-4-(methylthio)phenyl] O,O-diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3075335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O,O-DIETHYL O-(3,5-DIMETHYL-4-(METHYLTHIO)PHENYL) PHOSPHOROTHIOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29J999HDWB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Phosphorothioic acid, O-(3,5-dimethyl-4-(methylthio)phenyl) O,O-diethyl ester

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